molecular formula C9H9FO5S B2983183 4-Acetyl-1-fluorosulfonyloxy-2-methoxybenzene CAS No. 2411268-52-3

4-Acetyl-1-fluorosulfonyloxy-2-methoxybenzene

Cat. No.: B2983183
CAS No.: 2411268-52-3
M. Wt: 248.22
InChI Key: CPJYLPNNVUXYHM-UHFFFAOYSA-N
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Description

4-Acetyl-1-fluorosulfonyloxy-2-methoxybenzene is a chemical compound with the following structural formula: !Molecular Structure . It combines an acetyl group, a fluorosulfonyloxy group, and a methoxy group attached to a benzene ring. The compound’s synthesis and properties make it intriguing for various applications.


Synthesis Analysis

The synthesis of This compound involves several steps. One common approach is the SuFEx (Sulfur(VI) Fluoride Exchange) click reaction. In this method, a precursor containing a fluorosulfonyl group reacts with an appropriate substrate, resulting in the formation of the target compound . Researchers have explored different precursors to generate fluorosulfonyl radicals efficiently .


Chemical Reactions Analysis

This compound participates in various chemical reactions. Its electrophilic aromatic substitution behavior is influenced by the positions of the substituents on the benzene ring. For instance, the ortho, meta, and para positions exhibit different reactivity due to their distinct electronic effects . Researchers have investigated its reactions with nucleophiles, electrophiles, and other functional groups.

Properties

IUPAC Name

4-acetyl-1-fluorosulfonyloxy-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO5S/c1-6(11)7-3-4-8(9(5-7)14-2)15-16(10,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJYLPNNVUXYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OS(=O)(=O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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